molecular formula C9H5F2NO2 B8219129 5,6-difluoro-1H-indole-7-carboxylic acid

5,6-difluoro-1H-indole-7-carboxylic acid

Cat. No.: B8219129
M. Wt: 197.14 g/mol
InChI Key: USWILYKEHMIXBB-UHFFFAOYSA-N
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Description

5,6-Difluoro-1H-indole-7-carboxylic acid is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of 5,6-difluoro-1H-indole-7-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

5,6-Difluoro-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-difluoro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Difluoro-1H-indole-7-carboxylic acid is unique due to the presence of both fluorine atoms and a carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in research and industry .

Properties

IUPAC Name

5,6-difluoro-1H-indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-5-3-4-1-2-12-8(4)6(7(5)11)9(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWILYKEHMIXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C(=C(C=C21)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.25 ml (2 mmol) of a 1.6 M butyl lithium solution in hexane were diluted with 4 ml THF at −78° C. under nitrogen. 224 mg (2 mmol) of potassium-tert-butylate and then 156 mg (1 mmol) of 5,6-difluoro-1H-indol were added. The reaction was exothermal and an orange solution was obtained, which was stirred for 2 h at −75° C. Solid carbon dioxide was added at that temperature and the reaction mixture was allowed to warm to rt within 30 min. Water was added and the reaction mixture was extracted three times with diethyl ether. The aqueous layer was acidified with 1N aqueous HCl solution and extracted three times with diethyl ether. The combined organic layers were washed with saturated aqueous NaCl solution, dried over sodium sulfate, filtered and the solvent was evaporated. The residue was stirred with n-hexane and a trace of diethyl ether for 15 min and filtered to yield 100 mg (51%) product as a yellow solid. 1H NMR (DMSO-d6, 300 MHz): 13.6 (br, 1H), 11.2 (br, 1H), 7.85 (dd, 1H), 7.42 (s, 1H), 6.53 (s, 1H).
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4 mL
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potassium tert-butylate
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224 mg
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156 mg
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Yield
51%

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